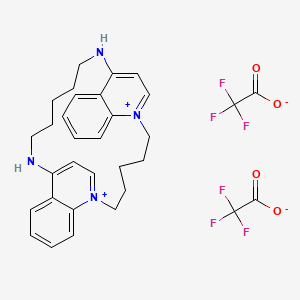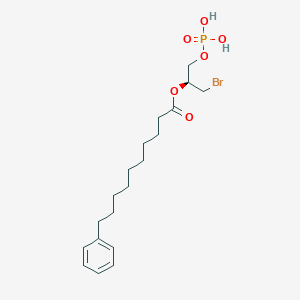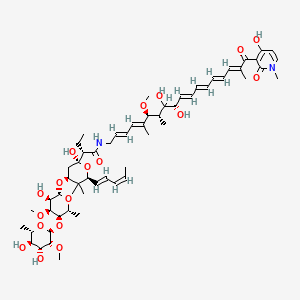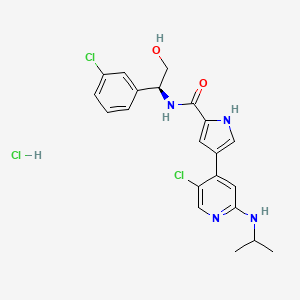
VAL-201
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VAL-201 is an androgen receptor antagonist potentially for the treatment of prostate cancer.
Applications De Recherche Scientifique
1. Epilepsy Treatment
VAL-201, also known as valproic acid or sodium valproate, has been extensively studied for its efficacy in treating various types of epilepsy. It has demonstrated effectiveness in adults and children for managing generalized seizures (absence, tonic-clonic, myoclonic), partial seizures (simple, complex, secondarily generalized), and compound/combination seizures. Valproic acid's efficacy is comparable to carbamazepine, phenytoin, and phenobarbital for generalised and partial seizures and ethosuximide for absence seizures (Davis, Peters, & McTavish, 1994).
2. Neurological Research
Studies have investigated the neuropsychological effects of valproic acid, especially in the context of brain injury. It has been evaluated for its safety and impact on cognitive function, highlighting its potential as a cognitively safe antiepileptic drug (Dikmen et al., 2000).
3. Cancer Treatment
Research on VAL-201 has extended into cancer therapy, particularly in the treatment of pancreatic cancer. For instance, an extract of Viscum album [L.] (VaL) was examined for its overall survival benefit in patients with locally advanced or metastatic pancreatic cancer, showing significant prolongation of survival (Tröger et al., 2013).
4. Mood Stabilization and Neurogenesis
Valproate has been studied for its mood-stabilizing properties and its ability to stimulate neurogenesis from stem cells. This finding is particularly relevant for the treatment of bipolar disorder and highlights valproate's potential in promoting the formation of GABAergic neurons (Laeng et al., 2004).
5. Neuroprotection
VAL-201 has been evaluated for its neuroprotective effects, particularly in models of cerebral ischemia. Studies suggest that it can reduce brain damage and improve functional outcomes, possibly through mechanisms involving histone deacetylase inhibition and heat shock protein induction (Ren et al., 2004).
Propriétés
Numéro CAS |
957791-38-7 |
|---|---|
Nom du produit |
VAL-201 |
Formule moléculaire |
C55H87N19O11 |
Poids moléculaire |
1190.423 |
Nom IUPAC |
(S)-1-(acetyl-L-prolyl-L-prolyl)-N-((S)-1-((S)-2-(((S)-1-(((S)-1-(((S)-1-(((2S,3S)-1-(((S)-1,6-diamino-1-oxohexan-2-yl)amino)-3-methyl-1-oxopentan-2-yl)amino)-5-guanidino-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)amino)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H87N19O11/c1-5-31(2)44(51(82)66-36(45(57)76)13-6-7-19-56)70-47(78)37(14-8-20-62-55(58)59)67-46(77)32(3)65-48(79)38(25-34-27-60-29-63-34)68-49(80)40-15-9-22-72(40)52(83)39(26-35-28-61-30-64-35)69-50(81)41-16-10-23-73(41)54(85)43-18-12-24-74(43)53(84)42-17-11-21-71(42)33(4)75/h27-32,36-44H,5-26,56H2,1-4H3,(H2,57,76)(H,60,63)(H,61,64)(H,65,79)(H,66,82)(H,67,77)(H,68,80)(H,69,81)(H,70,78)(H4,58,59,62)/t31-,32-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |
Clé InChI |
OCAUTAUXGFCFEB-MGFBIKGDSA-N |
SMILES |
NCCCC[C@@H](C(N)=O)NC([C@H]([C@@H](C)CC)NC([C@H](CCCNC(N)=N)NC([C@H](C)NC([C@H](CC1=CNC=N1)NC([C@H]2N(C([C@H](CC3=CNC=N3)NC([C@H]4N(C([C@H]5N(C([C@H]6N(C(C)=O)CCC6)=O)CCC5)=O)CCC4)=O)=O)CCC2)=O)=O)=O)=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
VAL-201; VAL201; VAL 201 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide](/img/structure/B611541.png)
![6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B611542.png)






![N-cyclohexyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B611562.png)